molecular formula C16H17NO4S B5657298 methyl N-benzyl-N-(phenylsulfonyl)glycinate

methyl N-benzyl-N-(phenylsulfonyl)glycinate

Cat. No. B5657298
M. Wt: 319.4 g/mol
InChI Key: CVRDFIPRWZJCLQ-UHFFFAOYSA-N
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Description

The scientific interest in compounds like methyl N-benzyl-N-(phenylsulfonyl)glycinate stems from their potential applications in various fields, including medicinal chemistry and organic synthesis. Such compounds are often investigated for their synthetic versatility, molecular interactions, and the ability to participate in diverse chemical reactions.

Synthesis Analysis

Synthetic approaches to compounds similar to methyl N-benzyl-N-(phenylsulfonyl)glycinate often involve complex reactions, including Michael addition reactions and the use of specific catalysts or reagents to achieve desired structural features. For example, Michael addition reactions have been utilized for asymmetric synthesis of compounds with substantial steric bulk and lipophilicity, which are crucial for binding to apolar sites of various endogenous receptors (Nagaoka et al., 2020).

Molecular Structure Analysis

The molecular structure and stereochemistry of such compounds are critical for their chemical behavior and potential applications. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods (DFT calculations) are commonly employed to elucidate the molecular structure, analyze non-covalent interactions, and predict the behavior of these molecules under various conditions. Studies like those conducted by Sarojini et al. (2012, 2013) on sulfonamide compounds have utilized these methods to characterize molecular structures and perform comprehensive analyses (Sarojini et al., 2012) (Sarojini et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their molecular structure. Various studies have explored the reactivity of sulfonamide and sulfonyl compounds in different chemical reactions, including sulfonylation, photocatalyzed reactions, and electrochemical syntheses. These reactions demonstrate the compounds' versatility in forming new bonds and functional groups under specific conditions (Gong et al., 2018).

properties

IUPAC Name

methyl 2-[benzenesulfonyl(benzyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-21-16(18)13-17(12-14-8-4-2-5-9-14)22(19,20)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRDFIPRWZJCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[benzenesulfonyl(benzyl)amino]acetate

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